Fmoc-N-(Allyl)-Glycine

Olefin Metathesis Unnatural Amino Acid Synthesis Side-Chain Elongation

Fmoc-N-(Allyl)-Glycine (CAS 222725-35-1) is the essential bifunctional building block for installing N-allylglycine residues in automated Fmoc/tBu SPPS. Unlike standard Fmoc-Gly-OH or Alloc-Gly-OH, this monomer directly delivers a stable N-alkyl substituent that governs cis/trans amide equilibria (~35% cis in water) critical for peptoid foldamer design, while the pendant alkene enables Pd(0)-mediated cross-metathesis for on-resin side-chain elongation or cyclization. Procure for high-throughput peptoid synthesis, protease-resistant peptide engineering, and construction of non-proteinogenic amino acid libraries.

Molecular Formula C20H19NO4
Molecular Weight 337.4 g/mol
CAS No. 222725-35-1
Cat. No. B3049855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-(Allyl)-Glycine
CAS222725-35-1
Molecular FormulaC20H19NO4
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC=CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H19NO4/c1-2-11-21(12-19(22)23)20(24)25-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18H,1,11-13H2,(H,22,23)
InChIKeyNVNQGCMKCQZFSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-(Allyl)-Glycine (CAS 222725-35-1): Orthogonal Protection Building Block for Peptoid and Complex Peptide Synthesis


Fmoc-N-(Allyl)-Glycine (CAS 222725-35-1) is an N-substituted glycine derivative that functions as a bifunctional building block in solid-phase peptide synthesis (SPPS) and peptoid synthesis. Its structure combines an Fmoc-protected secondary amine (glycine nitrogen) with an allyl side chain, conferring orthogonal protection and a unique backbone modification compared to standard α-amino acids . This compound enables the synthesis of N-alkylated peptides and peptoids, which are oligomers of N-substituted glycines known for their enhanced protease resistance and ability to adopt discrete folded structures (foldamers) [1].

Why Fmoc-N-(Allyl)-Glycine Cannot Be Replaced by Standard Fmoc-Glycine or Alloc-Glycine Analogs


Direct substitution of Fmoc-N-(Allyl)-Glycine with standard Fmoc-Gly-OH or Alloc-Gly-OH fails to address the unique synthetic requirements for N-alkylated backbone modification and orthogonal protection. Fmoc-Gly-OH provides only an unsubstituted glycine residue and lacks the N-allyl functionality required for peptoid synthesis or post-synthetic modification via olefin metathesis [1]. Conversely, while Alloc-Gly-OH offers an orthogonal N-allyloxycarbonyl protecting group, it does not install a stable N-alkyl substituent on the glycine backbone—a critical feature for generating the cis/trans amide bond equilibria that govern peptoid foldamer conformation [2][3]. Furthermore, the use of Fmoc-N-(Allyl)-Glycine in established Fmoc/tBu SPPS workflows circumvents the need for specialized, Pd(0)-sensitive resins or alternative coupling protocols that Alloc-based monomers may require, ensuring compatibility with automated peptide synthesizers .

Quantitative Evidence for Selection of Fmoc-N-(Allyl)-Glycine


Enables Quantitative Conversion in Olefin Cross-Metathesis for Unnatural Amino Acid Synthesis

Fmoc-N-(Allyl)-Glycine derivatives undergo efficient olefin cross-metathesis with terminal alkenes using Grubbs' 2nd generation catalyst. This reaction proceeds to high conversion (>95% based on starting material consumption) under standard conditions (CH₂Cl₂, reflux, 12h), enabling the direct synthesis of a library of glutamic acid side-chain homologues suitable for Fmoc SPPS [1]. In contrast, standard Fmoc-protected amino acids (e.g., Fmoc-Gly-OH, Fmoc-Ala-OH) lack the requisite terminal alkene handle and are completely inert under these conditions (0% conversion) [1].

Olefin Metathesis Unnatural Amino Acid Synthesis Side-Chain Elongation

Orthogonal Deprotection under Pd(0) Catalysis Without Compromising Fmoc/tBu Stability

The N-allyl group on Fmoc-N-(Allyl)-Glycine is cleaved selectively on-resin using Pd(PPh₃)₄ (0.1-0.2 equiv) and a nucleophilic scavenger (e.g., PhSiH₃ or morpholine) in CH₂Cl₂/DMF under neutral conditions. This reaction typically proceeds to >90% completion within 1-2 hours at room temperature, without affecting the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) or the base-labile Fmoc group [1][2]. In direct contrast, removal of an Alloc protecting group under identical conditions is also >90% efficient, but Alloc-based monomers cannot simultaneously provide a stable N-alkyl backbone modification. Standard alkyl groups (e.g., methyl, ethyl) lack any chemical handle for on-resin deprotection, rendering subsequent modification impossible [3].

Orthogonal Protection Solid-Phase Peptide Synthesis Palladium Catalysis

N-Alkylation Dramatically Shifts cis/trans Amide Bond Equilibrium Compared to Proline Analogs

N-substituted glycines (peptoid residues) like N-allyl glycine exhibit a fundamentally different cis/trans amide bond equilibrium compared to secondary amino acids like proline. Computational and NMR studies on model peptoids show that N-alkyl glycine amides populate cis-amide conformers in the range of 10-40% in aqueous or DMSO solutions, whereas proline amide bonds typically show ~10-20% cis content [1][2]. The specific cis-trans ratio for N-allyl glycine has been quantified by NMR: in D₂O, the cis isomer population for an N-allyl glycine amide is approximately 35%, compared to ~15% for an analogous N-propyl glycine amide under identical conditions [3].

Peptoid Foldamer Conformational Analysis Cis-Trans Isomerization

Validated Application Scenarios for Fmoc-N-(Allyl)-Glycine Procurement


Synthesis of Diverse Unnatural Amino Acid Libraries via Olefin Metathesis

As demonstrated by Spengler et al., Fmoc-N-(Allyl)-Glycine serves as a key intermediate for generating glutamic acid homologues [1]. Its terminal alkene undergoes quantitative cross-metathesis with various alkene partners, providing direct access to a range of side-chain elongated or functionalized amino acids that are fully compatible with standard Fmoc SPPS. Procurement is justified for laboratories aiming to expand their toolbox of non-proteinogenic amino acids beyond commercial catalogs.

Fmoc-Compatible 'Monomer' Method for Automated Peptoid Synthesis

This compound is essential for the 'monomer' method of peptoid synthesis, a validated approach where Fmoc-N-allylglycine (and related Fmoc-N-substituted glycines) are coupled sequentially on an automated peptide synthesizer [2]. This allows for the routine, high-throughput production of peptoid oligomers with defined sequences, a process that is not feasible with the sub-monomer method on most standard synthesizers. Its use is validated for creating peptoid analogs of bioactive peptides like Leu-enkephalin and Substance P.

On-Resin Macrocyclization and Conjugation via Orthogonal Allyl Deprotection

The N-allyl group provides a unique, orthogonal handle for on-resin modifications [3]. After selective Pd(0)-catalyzed cleavage, the resulting secondary amine can be acylated, alkylated, or used in cyclization reactions. This is particularly valuable for constructing 'side-chain-to-side-chain' or 'head-to-tail' cyclic peptides and peptoids, or for site-specific conjugation of fluorescent labels or affinity tags, all while the peptide remains attached to the solid support and other protecting groups stay intact.

Design of Peptoid Foldamers with Tunable Secondary Structure

The quantitative effect of the N-allyl group on backbone cis/trans amide equilibrium (~35% cis in water) makes Fmoc-N-(Allyl)-Glycine a crucial building block for designing peptoid foldamers with predictable conformations [4]. Researchers can incorporate this monomer to precisely tune the local and global folding landscape of a peptoid chain, enabling the rational design of biomimetic structures like helices and sheets for applications in molecular recognition and catalysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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